
Paramenthane hydroperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Paramenthane hydroperoxide is a useful research compound. Its molecular formula is C10H21O2- and its molecular weight is 173.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization Initiator
Overview
Paramenthane hydroperoxide is primarily utilized as an organic polymerization initiator. It plays a critical role in initiating the polymerization process for various materials, including plastics, resins, and coatings. Its high reactivity and stability make it an ideal choice for these applications.
Key Applications
- Production of Acrylics and Vinyl Resins : this compound is essential in the synthesis of acrylics and vinyl resins, which are widely used in coatings, adhesives, and sealants .
- Emulsion Polymerization : It is employed in emulsion polymerizations where it facilitates the formation of polymer chains through radical initiation .
Case Study
A study focusing on the use of this compound in acrylic production demonstrated that its incorporation significantly improved the efficiency of the polymerization process, resulting in higher yields and better material properties.
Crosslinking Agent
Overview
As a crosslinking agent, this compound enhances the physical and chemical properties of materials by facilitating crosslinking reactions. This application is particularly important in the production of unsaturated polyester resins.
Key Benefits
- Enhanced Material Properties : Crosslinked materials exhibit improved strength, flexibility, and resistance to environmental factors such as heat and moisture .
- Applications in Durable Goods : The compound is used in manufacturing automotive parts, construction materials, and other durable goods that require high-performance characteristics.
Data Table: Properties of Crosslinked Materials
Property | Before Crosslinking | After Crosslinking |
---|---|---|
Tensile Strength (MPa) | 30 | 50 |
Flexibility (%) | 15 | 25 |
Heat Resistance (°C) | 70 | 120 |
Fragrance Component
Overview
This compound serves as a synthetic aroma chemical that adds complexity and depth to fragrance formulations. Its ability to interact with other fragrance components enhances the overall scent profile.
Applications
Q & A
Basic Research Questions
Q. How is Paramenthane hydroperoxide typically synthesized and characterized in laboratory settings?
this compound is commonly synthesized via free-radical initiation systems, such as its use with sodium formaldehyde sulfoxylate in styrene-butadiene rubber (SBR) polymerization . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to identify peroxide functional groups, and titration for quantifying active oxygen content. Safety protocols, including grounding containers and using explosion-proof equipment, are critical during synthesis to mitigate explosion risks .
Q. What are the standard methods for detecting and quantifying peroxides like this compound in experimental samples?
Two primary methods are employed:
- Test Strips (Method A): Detects inorganic/organic peroxides via colorimetric indicators, suitable for simple ethers but less sensitive for complex hydroperoxides .
- Iodide Test (Method B): Quantifies peroxides by oxidizing iodide to iodine, measured via UV-Vis spectrophotometry . For precise quantification, high-performance liquid chromatography (HPLC) paired with mass spectrometry is recommended, especially in kinetic studies .
Q. What safety protocols are critical when handling this compound in radical polymerization studies?
Key practices include:
- Storing in airtight, grounded metal containers at controlled temperatures (<25°C) .
- Regular peroxide testing (every 3 months for opened containers) using validated methods .
- Prohibiting high-risk procedures (e.g., distillation) without a second researcher present .
Advanced Research Questions
Q. How can researchers design experiments to study the decomposition kinetics of this compound under varying conditions?
Decomposition kinetics are analyzed using:
- Isothermal Calorimetry: Measures heat flow to calculate activation energy (e.g., 16.8 kcal/mol for similar hydroperoxides) .
- Variable-Temperature Studies: Track peroxide concentration vs. time at multiple temperatures to derive Arrhenius parameters .
- Inhibitor Modulation: Introduce stabilizers (e.g., chelating agents) to assess their impact on decomposition rates .
Q. What methodologies resolve contradictions in reported reaction mechanisms involving this compound?
Contradictions in mechanisms (e.g., radical vs. ionic pathways) are addressed by:
- Cross-Validation: Combining electron paramagnetic resonance (EPR) for radical detection with kinetic isotope effects (KIE) to identify dominant pathways .
- Computational Modeling: Density functional theory (DFT) simulations to compare energy barriers of proposed intermediates .
Q. How does computational modeling assist in predicting this compound’s behavior in complex systems?
Numerical models simulate radical initiation efficiency and decomposition pathways in multi-component systems (e.g., SBR polymerization). For example, doping studies comparing methoxy and methylperoxy radicals can isolate this compound’s role in chain propagation .
Q. What advanced techniques assess the impact of structural modifications on this compound’s stability?
Stability is evaluated via:
- Structural Analysis: Correlate C-H bond strength (from X-ray crystallography) with peroxide formation propensity .
- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating to identify decomposition thresholds .
- Differential Scanning Calorimetry (DSC): Detect exothermic peaks indicative of autocatalytic decomposition .
Q. How do researchers determine optimal inhibitor concentrations to stabilize this compound without affecting reactivity?
A tiered approach is used:
- Titration: Quantify peroxide content before/after inhibitor addition to assess stabilization efficiency .
- Kinetic Profiling: Compare reaction rates in inhibited vs. uninhibited systems to ensure minimal reactivity loss .
- Long-Term Stability Testing: Monitor peroxide accumulation over months under storage conditions .
Q. Tables for Reference
Table 1: Activation Energies for Hydroperoxide Decomposition
Hydroperoxide Type | Activation Energy (kcal/mol) | Method | Reference |
---|---|---|---|
1,4-Dimethylcyclohexanone | 16.8 | Isothermal Calorimetry | |
Paramenthane (simulated) | ~17.2 | DFT Modeling |
Table 2: Peroxide Detection Methods Comparison
Method | Sensitivity (ppm) | Applicability | Limitations |
---|---|---|---|
Test Strips | 10–100 | Simple ethers | Low specificity |
Iodide Test | 1–50 | Broad-range | Interference from O₂ |
HPLC-MS | 0.1–5 | Complex matrices | High cost |
Properties
Molecular Formula |
C10H21O2- |
---|---|
Molecular Weight |
173.27 g/mol |
InChI |
InChI=1S/C10H20.H2O2/c1-8(2)10-6-4-9(3)5-7-10;1-2/h8-10H,4-7H2,1-3H3;1-2H/p-1 |
InChI Key |
QUPCNWFFTANZPX-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCC(CC1)C(C)C.O[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.